molecular formula C15H24BNO2 B7954110 Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine

Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine

Cat. No.: B7954110
M. Wt: 261.17 g/mol
InChI Key: FCUNGHGFRXRMAS-UHFFFAOYSA-N
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Description

Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further linked to an ethylamine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine typically involves the reaction of 4-bromoethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, resulting in the formation of the boronic ester derivative. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while substitution reactions result in the formation of new carbon-carbon bonds, leading to various functionalized aromatic compounds .

Scientific Research Applications

Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of reversible covalent bonds. This property is exploited in drug design, where the compound can selectively bind to specific biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-isoindolinone

Uniqueness

Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine stands out due to its ethylamine moiety, which imparts unique reactivity and binding properties. This structural feature enhances its potential in various applications, particularly in drug design and material science .

Properties

IUPAC Name

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-8-6-12(7-9-13)10-11-17-5/h6-9,17H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUNGHGFRXRMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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